4,6-Dichloro-5-phenylpyrimidine
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Overview
Description
4,6-Dichloro-5-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenyl group at position 5
Mechanism of Action
Target of Action
4,6-Dichloro-5-phenylpyrimidine is a pyrimidine derivative . Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, anti-inflammatory, and analgesic activities . .
Mode of Action
It is known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical pathways due to their presence in many essential natural products and synthetic drugs .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of many chemical compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which include 4,6-Dichloro-5-phenylpyrimidine, are widespread in nature and constitute a central building block for a wide range of pharmacological applications
Cellular Effects
It is known that pyrimidine derivatives can exhibit a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-phenylpyrimidine typically involves the chlorination of 5-phenylpyrimidine. One common method includes the reaction of 5-phenylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-phenylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under reflux conditions.
Coupling Reactions: Palladium acetate and triphenylphosphine are typical catalysts used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield a 4,6-diamino-5-phenylpyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-5-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-phenylpyrimidine
- 4,6-Dichloro-5-methylpyrimidine
- 4,6-Dichloro-5-cyanopyrimidine
Uniqueness
4,6-Dichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group at position 5, which imparts distinct chemical properties and biological activities compared to other dichloropyrimidine derivatives. This structural feature enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4,6-dichloro-5-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEOKRVTIYIBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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